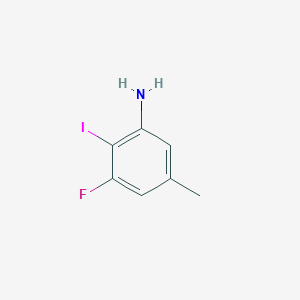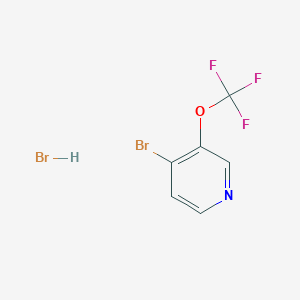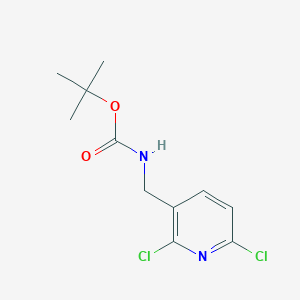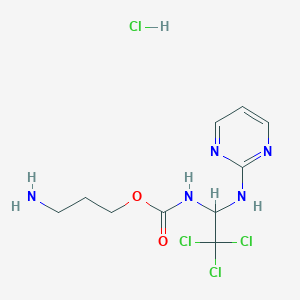
9-(4-(tert-Butyl)pyridin-2-yl)-9H-carbazol-2-ol
描述
9-(4-(tert-Butyl)pyridin-2-yl)-9H-carbazol-2-ol is an organic compound that features a carbazole core substituted with a pyridine ring and a tert-butyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-(tert-Butyl)pyridin-2-yl)-9H-carbazol-2-ol typically involves multi-step organic reactions. One common approach is to start with the carbazole core and introduce the pyridine ring through a series of substitution reactions. The tert-butyl group can be introduced via alkylation reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to produce large quantities of the compound with consistent quality.
化学反应分析
Types of Reactions
9-(4-(tert-Butyl)pyridin-2-yl)-9H-carbazol-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its electronic properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.
科学研究应用
9-(4-(tert-Butyl)pyridin-2-yl)-9H-carbazol-2-ol has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, facilitating various chemical transformations.
Biology: The compound’s structural features make it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: In materials science, it is investigated for use in organic light-emitting diodes (OLEDs) and other electronic devices due to its favorable electronic properties.
作用机制
The mechanism of action of 9-(4-(tert-Butyl)pyridin-2-yl)-9H-carbazol-2-ol involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The compound’s electronic properties also play a role in its function in materials science, where it can facilitate charge transfer and emission processes in electronic devices.
相似化合物的比较
Similar Compounds
4,4′,4″-Tri-tert-Butyl-2,2′6′,2″-terpyridine: This compound shares the tert-butyl and pyridine features but differs in its core structure.
4,4′-Di-tert-butyl-2,2′-dipyridyl: Similar in having tert-butyl and pyridine groups, but with a different arrangement and core structure.
Uniqueness
9-(4-(tert-Butyl)pyridin-2-yl)-9H-carbazol-2-ol is unique due to its carbazole core, which imparts distinct electronic properties and potential applications in various fields. Its combination of structural features makes it a versatile compound for research and industrial applications.
属性
IUPAC Name |
9-(4-tert-butylpyridin-2-yl)carbazol-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O/c1-21(2,3)14-10-11-22-20(12-14)23-18-7-5-4-6-16(18)17-9-8-15(24)13-19(17)23/h4-13,24H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZNJSYYGWCUPPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NC=C1)N2C3=CC=CC=C3C4=C2C=C(C=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
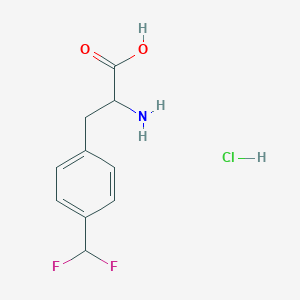
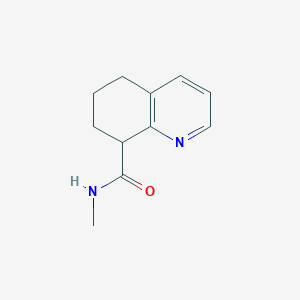
![1-Azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B8144221.png)
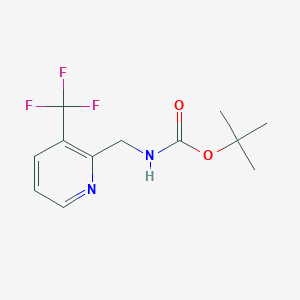
![7,9-Dimesityl-7H-acenaphtho[1,2-d]imidazol-9-ium chloride](/img/structure/B8144238.png)
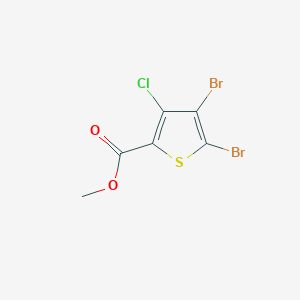
![7,9-Bis(2,6-diisopropylphenyl)-7H-acenaphtho[1,2-d]imidazol-9-ium chloride](/img/structure/B8144261.png)
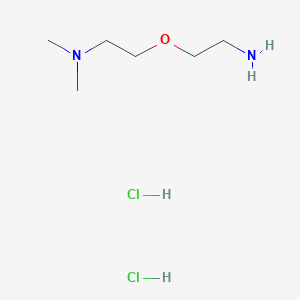
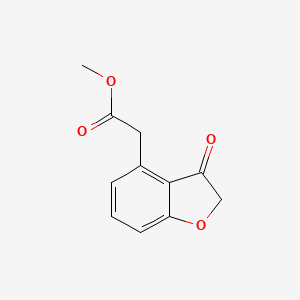
![Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate hydrochloride](/img/structure/B8144273.png)
